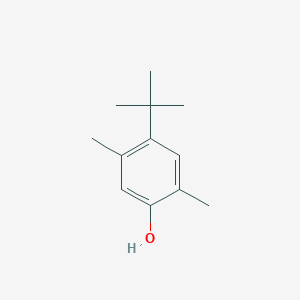

4-tert-butyl-2,5-dimethylphenol

Beschreibung

Contextual Significance of Alkylated Phenols in Industrial and Research Domains

Alkylated phenols are crucial intermediates and raw materials in the fine chemicals industry. slchemtech.com Their enhanced thermal stability and compatibility with other chemical agents make them indispensable in manufacturing and chemical synthesis. slchemtech.com Key applications of alkylated phenols include their use as:

Antioxidants: To prevent the degradation of polymers, rubbers, and lubricants. vinatiorganics.comacs.org

Surfactants: As essential components in the production of detergents and emulsifiers. slchemtech.com

Resin Modifiers: To improve the durability and flexibility of industrial coatings and adhesives. slchemtech.com

Fuel Additives: To prevent gumming in fuels like jet fuel and gasoline. wikipedia.org

Intermediates: In the synthesis of other valuable chemicals. slchemtech.comwisdomlib.org

Structural Classification and Isomeric Considerations among Hindered Phenol (B47542) Derivatives

4-tert-butyl-2,5-dimethylphenol is classified as a hindered phenolic antioxidant. The "hindered" designation refers to the presence of bulky alkyl groups, in this case, a tert-butyl group, positioned near the hydroxyl (-OH) group on the phenol ring. vinatiorganics.comvinatiorganics.com This steric hindrance is a key structural feature that influences the compound's reactivity, particularly its ability to act as a free radical scavenger. vinatiorganics.com

Hindered phenolic antioxidants can be broadly categorized based on the number of phenolic rings in the molecule:

Mono-hindered phenolic antioxidants: These contain a single phenolic ring with a hydroxyl group. vinatiorganics.com

Poly-hindered phenolic antioxidants: These possess multiple phenolic rings and generally offer superior thermal stability. vinatiorganics.com

Isomerism is an important consideration in this class of compounds. For example, 2,4-dimethyl-6-tert-butylphenol is an isomer of this compound. wikipedia.orgcymitquimica.com The position of the alkyl substituents on the phenol ring significantly impacts the compound's physical and chemical properties.

Historical Development and Evolution of Research on Substituted Phenols

The study of phenols dates back to the late 18th century when they were first isolated in crude form. nih.gov Pure phenol was isolated in 1834, and its structure was determined in 1842. nih.gov The use of substituted phenols as antimicrobial agents began in the mid-19th century. nih.gov Research into the alkylation of phenols, a key process for producing compounds like this compound, has been ongoing for many decades, with early patents describing vapor-phase alkylation processes. google.com The development of more selective and efficient synthesis methods continues to be an active area of research. slchemtech.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-tert-butyl-2,5-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-7-11(13)9(2)6-10(8)12(3,4)5/h6-7,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPDNAYHQYQUPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066247 | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-37-6 | |

| Record name | 4-(1,1-Dimethylethyl)-2,5-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(1,1-dimethylethyl)-2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butyl-2,5-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Alkylation Approaches for Phenolic Compounds

The synthesis of substituted phenols like 4-tert-butyl-2,5-dimethylphenol relies heavily on alkylation reactions, particularly Friedel-Crafts alkylation. This process involves the introduction of alkyl groups onto the aromatic ring of a phenol (B47542). The hydroxyl group of the phenol is a strong activating group, directing incoming electrophiles primarily to the ortho and para positions.

Regioselective Alkylation Strategies for Phenol Derivatization

Controlling the position of alkylation (regioselectivity) is paramount in synthesizing a specific isomer. In the case of this compound, the starting material is typically 2,5-dimethylphenol (B165462) (also known as p-xylenol). The two methyl groups and the hydroxyl group on the precursor already occupy positions 1, 2, and 5 of the benzene (B151609) ring.

The alkylating agent, typically isobutylene (B52900), generates a bulky tert-butyl electrophile. The existing substituents on the 2,5-dimethylphenol ring sterically and electronically guide the incoming tert-butyl group. The hydroxyl group strongly directs to the ortho and para positions (positions 6 and 4). However, the position ortho to the hydroxyl group (position 6) is sterically hindered by the adjacent methyl group at position 5. Therefore, the bulky tert-butyl group preferentially adds to the less hindered para position (position 4), yielding the desired this compound.

The choice of catalyst and solvent can also significantly influence regioselectivity. For instance, in related transalkylation reactions, the use of specific catalysts like KSF montmorillonite (B579905) has been shown to affect the regioselective conversion of di-substituted phenols. taylorandfrancis.com

Catalytic Systems and Reaction Conditions in Alkylation Processes

The alkylation of phenols is most commonly achieved through acid-catalyzed reactions. A variety of catalytic systems have been developed, ranging from homogeneous liquid acids to heterogeneous solid catalysts.

Homogeneous Acid Catalysis: Brønsted acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective catalysts for this transformation. chemicalbook.comprepchem.com In a typical procedure for a structurally similar compound, 2,4-dimethylphenol (B51704) is alkylated with isobutylene. The phenol is dissolved in a solvent like toluene, the acid catalyst is added, and the mixture is heated to reflux while isobutylene gas is bubbled through it for several hours. chemicalbook.comprepchem.com This method generally provides high yields of the tert-butylated product.

Heterogeneous Solid Acid Catalysis: To overcome issues associated with the separation and recycling of homogeneous catalysts, solid acid catalysts are often employed. Materials like γ-alumina (γ-Al₂O₃) and various zeolites are used. mdpi.com These catalysts offer high surface area and tunable acidity, which can enhance reaction rates and selectivity. mdpi.com For example, in the O-alkylation of phenol, modifying γ-Al₂O₃ with phosphotungstic acid was shown to significantly improve catalyst performance by creating more Lewis acidic sites. mdpi.com

Alkylation via Williamson Ether Synthesis: While C-alkylation is used to form the carbon skeleton of this compound, O-alkylation of the hydroxyl group is also a critical reaction for phenols. This is often accomplished using a strong base like sodium hydride to form a phenoxide, which then acts as a nucleophile. Subsequent reaction with an alkyl halide, such as methyl iodide, yields an ether. chemspider.com This method provides a pathway to anisole (B1667542) derivatives rather than alkylated phenols.

Interactive Table: Catalytic Systems for Phenol Alkylation

| Catalyst System | Alkylating Agent | Target Reaction | Typical Conditions | Yield | Reference |

| p-Toluenesulfonic acid | Isobutylene | C-Alkylation of 2,4-dimethylphenol | Toluene, Reflux, 14 hrs | 86.6% | chemicalbook.comprepchem.com |

| Sulfuric Acid | Isobutylene | C-Alkylation of Phenol | No solvent, 50-100°C | High | wikipedia.org |

| Sodium Hydride / Methyl Iodide | Methyl Iodide | O-Alkylation of 2,6-dimethylphenol (B121312) | THF, Reflux, 18 hrs | 72% | chemspider.com |

| Phosphotungstic acid on γ-Al₂O₃ | Dimethyl Ether | O-Alkylation of Phenol | Gas Phase, 280°C | 88.2% Selectivity | mdpi.com |

Derivatization Reactions of this compound

Once synthesized, this compound can undergo further chemical transformations to introduce new functionalities or modify its existing structure.

Introduction of Additional Functional Groups onto the Aromatic Ring

The phenolic hydroxyl group and the three alkyl substituents are all electron-donating groups, which activate the aromatic ring toward further electrophilic substitution. However, only one position on the ring (position 6) is unsubstituted, and it is sterically hindered by the adjacent methyl and tert-butyl groups, making further ring substitution challenging.

A key derivatization involves the phenolic hydroxyl group itself. Like other phenols, it can react with epichlorohydrin (B41342) in the presence of a base (e.g., sodium hydroxide) to form a glycidyl (B131873) ether. wikipedia.org This reaction attaches an epoxy group, transforming the molecule into a monomer or additive for epoxy resin systems. wikipedia.org

Another potential transformation is hydroxylation. In biological systems, a similar compound, 4-tert-butylphenol (B1678320), is metabolized by hydroxylation to form 4-tert-butylcatechol (B165716). nih.gov This suggests that under specific catalytic conditions, a second hydroxyl group could potentially be introduced onto the aromatic ring.

Modification of Existing Alkyl Substituents

The alkyl groups on the phenol ring can also be chemically modified. The most notable of these reactions is dealkylation, specifically the removal of the tert-butyl group.

De-tert-butylation: The tert-butyl group can be removed from a phenolic ring under strong acid catalysis at elevated temperatures. google.comwikipedia.org This reaction is essentially the reverse of the Friedel-Crafts alkylation used to synthesize the compound. For example, reacting 4-tert-butyl-2,6-dimethylphenol (B188804) with phenol in the presence of sulfuric acid or toluenesulfonic acid at 120-180°C results in the transfer of the tert-butyl group from the dimethylphenol to the phenol, yielding 2,6-dimethylphenol and 4-tert-butylphenol. google.com This process can be used as a strategy where the tert-butyl group acts as a temporary protecting or directing group, which is later removed to yield a less substituted phenol. wikipedia.org

Table: Reaction Conditions for De-tert-butylation of a Hindered Phenol

| Starting Material | Catalyst | Temperature | Duration | Outcome | Reference |

| 4-tert-butyl-2,6-dimethylphenol | Sulfuric Acid | 180°C | 2 hours | Removal of tert-butyl group | google.com |

| 4-tert-butyl-2,6-dimethylphenol | Toluene Sulfonic Acid | 120-180°C | 0.5-6 hours | Removal of tert-butyl group | google.com |

Synthesis of Oligomeric and Polymeric Analogues

Due to its single reactive hydroxyl group, this compound is classified as a monofunctional phenol. This structure prevents it from acting as a cross-linking agent but makes it highly suitable as a chain-terminating agent or "end-capper" in polymerization reactions. wikipedia.org

In the production of polymers such as polycarbonates and phenolic resins, controlling the molecular weight is crucial for achieving the desired material properties. By adding a controlled amount of a monofunctional phenol like 4-tert-butylphenol to the reaction mixture, polymer chain growth is halted once the chain end reacts with it. wikipedia.org It can be inferred that this compound would serve the same function, allowing for precise control over the final polymer length and properties. Its incorporation would also impart the antioxidant characteristics of a hindered phenol to the polymer chain.

Mechanisms of Chemical Reactivity and Selectivity

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the hydroxyl group, the two methyl groups, and the tert-butyl group, all attached to a benzene ring. These substituents influence the electron density of the aromatic ring and exert steric effects, which in turn dictate the pathways and selectivity of its reactions.

Influence of the tert-Butyl Group on Electrophilic Aromatic Substitution Pathways

The substituents on the benzene ring of this compound are all alkyl groups, which are electron-donating through an inductive effect. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack than benzene itself. The hydroxyl group is a strongly activating, ortho-, para-directing group. The methyl groups are also activating and ortho-, para-directing.

In this compound, the positions ortho and para to the hydroxyl group are key sites for electrophilic aromatic substitution. The positions are:

Position 6: Ortho to the hydroxyl group and meta to the tert-butyl group.

Position 3: Ortho to the 2-methyl group and meta to the hydroxyl and 5-methyl groups.

The large and bulky tert-butyl group at position 4 exerts a significant steric hindrance . This steric bulk can impede the approach of an electrophile to the adjacent positions. In the case of electrophilic aromatic substitution on a similarly substituted compound, tert-butylbenzene, the nitration product distribution shows a significantly lower percentage of the ortho isomer compared to toluene, which has a less bulky methyl group. nist.gov This demonstrates the powerful effect of the tert-butyl group in disfavoring substitution at the neighboring positions.

For this compound, electrophilic attack would be expected to be directed by the powerful hydroxyl group primarily to its ortho positions (positions 3 and 6). However, the presence of the methyl group at position 2 and the tert-butyl group at position 4 will sterically hinder attack at position 3. Therefore, it is highly probable that electrophilic substitution reactions, such as nitration or halogenation, would preferentially occur at position 6 , which is ortho to the hydroxyl group and less sterically encumbered than position 3.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | 1 | Strongly Activating | Ortho, Para |

| -CH₃ | 2 | Activating | Ortho, Para |

| -CH₃ | 5 | Activating | Ortho, Para |

| -C(CH₃)₃ | 4 | Activating | Ortho, Para |

Considering the combined electronic and steric effects, the most likely position for electrophilic attack is position 6.

Stereochemical Aspects of Derivatization Reactions

The concept of stereochemistry in the context of this compound primarily becomes relevant when the compound undergoes reactions that introduce a new chiral center or when it is used as a chiral auxiliary.

As this compound itself is an achiral molecule, derivatization reactions will not exhibit stereoselectivity unless a chiral reagent or catalyst is used. For instance, if the hydroxyl group were to be alkylated with a chiral electrophile, a pair of diastereomers would be formed. The facial selectivity of such a reaction would be influenced by the steric bulk of the ortho substituents, namely the methyl group at position 2 and the hydrogen at position 6.

Furthermore, if this compound were to be used as a precursor for a chiral ligand or catalyst, the bulky tert-butyl group could play a crucial role in creating a specific chiral environment. This could, in turn, influence the stereochemical outcome of reactions catalyzed by such a derivative. However, there is no specific information in the searched literature detailing the use of this compound in stereoselective synthesis.

In reactions involving the formation of atropisomers, where restricted rotation around a single bond leads to chirality, the bulky tert-butyl group could potentially be exploited. If a sufficiently large substituent were introduced at the 6-position, rotation around the C1-C(substituent) bond could be hindered, leading to the formation of stable atropisomers.

Mechanistic Investigations of Antioxidant Activity

Radical Scavenging Mechanisms of Hindered Phenols

Hindered phenols, including 4-tert-butyl-2,5-dimethylphenol, are characterized by the presence of bulky alkyl groups, such as a tert-butyl group, positioned near the hydroxyl (-OH) group on the phenol's benzene (B151609) ring. vinatiorganics.comvinatiorganics.com This steric hindrance plays a crucial role in their antioxidant function. vinatiorganics.com They act as highly effective free radical scavengers, which are unstable molecules that can cause significant damage to materials by initiating oxidative chain reactions. vinatiorganics.comvinatiorganics.com By neutralizing these radicals, hindered phenols prevent the propagation of these damaging reactions. vinatiorganics.com

When a hindered phenol (B47542) encounters a free radical, it donates the hydrogen atom from its hydroxyl group to neutralize the radical. vinatiorganics.com This process results in the formation of a phenoxy radical. partinchem.com A key feature of this newly formed phenoxy radical is its stability. partinchem.com The structure of the hindered phenol, with its benzene ring, allows the unpaired electron of the radical to be delocalized across the ring through a conjugated system. partinchem.com This delocalization significantly stabilizes the phenoxy radical, rendering it less reactive and less likely to initiate new oxidation chains. partinchem.com

The primary mechanism by which hindered phenols scavenge radicals is through Hydrogen Atom Transfer (HAT). vinatiorganics.comnih.gov In this process, a hydrogen atom is transferred from the antioxidant (the phenol) to the free radical, effectively quenching the radical's reactivity. nih.gov The HAT process is a one-step mechanism involving the transfer of both a proton and an electron. nih.gov The efficiency of this transfer is largely governed by the bond dissociation energy (BDE) of the O-H bond in the phenol. nih.gov A lower BDE facilitates an easier donation of the hydrogen atom. The tert-butyl group, being an electron-donating group, increases the electron density on the aromatic ring and the hydroxyl group, which can influence the BDE and enhance the antioxidant's effectiveness. nih.gov

Chain-Breaking Antioxidant Function in Oxidative Systems

In the broader context of oxidative systems, such as those found in polymers and plastics, hindered phenols like this compound act as chain-breaking antioxidants. vinatiorganics.compartinchem.com Oxidation in these materials often proceeds via a radical chain reaction. By donating a hydrogen atom to the propagating radicals, the hindered phenol terminates the chain reaction. partinchem.com The resulting stable phenoxy radical can also participate in terminating other radical chains, further enhancing its antioxidant effect. partinchem.com This chain-breaking function is vital for preserving the physical and mechanical properties of materials, preventing issues like discoloration, cracking, and loss of elasticity. vinatiorganics.com

Regeneration Pathways of Antioxidant Species

An advantageous characteristic of some hindered phenols is their ability to be regenerated. vinatiorganics.com After donating a hydrogen atom, the resulting phenoxy radical can, in some environments, react with other molecules to regain a hydrogen atom, thereby restoring its antioxidant capacity. vinatiorganics.com This allows a single molecule of the antioxidant to neutralize multiple free radicals. However, it's important to note that hindered phenols are not effective at breaking down hydroperoxides, which can also contribute to oxidation. For this reason, they are often used in conjunction with other types of antioxidants, such as phosphites or thioesters, to provide more comprehensive protection. partinchem.com

Analytical Characterization Techniques in Chemical Research

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing a fingerprint of a molecule's structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms in a molecule. By observing the magnetic properties of atomic nuclei, typically proton (¹H) and carbon-13 (¹³C), a detailed structural map can be constructed.

For 4-tert-butyl-2,5-dimethylphenol, the ¹H NMR spectrum is expected to show distinct signals for each type of proton, characterized by their chemical shift (δ) in parts per million (ppm), integration (relative number of protons), and multiplicity (splitting pattern). The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

Expected ¹H and ¹³C NMR Data for this compound: Note: Data are predicted based on standard chemical shift values and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

| ¹H NMR Data (Predicted) | |||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OH | ~4.5-5.5 | Broad Singlet | 1H |

| Ar-H (position 3) | ~6.8 | Singlet | 1H |

| Ar-H (position 6) | ~7.0 | Singlet | 1H |

| Ar-CH₃ (position 2) | ~2.2 | Singlet | 3H |

| Ar-CH₃ (position 5) | ~2.1 | Singlet | 3H |

| -C(CH₃)₃ | ~1.3 | Singlet | 9H |

| ¹³C NMR Data (Predicted) | |

| Assignment | Chemical Shift (δ, ppm) |

| C-OH (C1) | ~152 |

| C-H (C6) | ~129 |

| C-C(CH₃)₃ (C4) | ~142 |

| C-H (C3) | ~127 |

| C-CH₃ (C2) | ~125 |

| C-CH₃ (C5) | ~132 |

| C (CH₃)₃ | ~34 |

| -C(C H₃)₃ | ~31.5 |

| Ar-CH₃ (at C2) | ~16 |

| Ar-CH₃ (at C5) | ~21 |

NMR is particularly powerful for differentiating this compound from its isomers. For instance, an isomer like 6-tert-butyl-2,4-dimethylphenol would exhibit two distinct aromatic protons that appear as doublets due to coupling with each other, a stark contrast to the two singlets expected for this compound. nist.govnist.gov The purity of a sample can be assessed by the absence of extraneous peaks that would indicate the presence of solvents, starting materials, or isomeric byproducts. illinois.eduutsouthwestern.edu

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their vibrational modes.

For this compound, the key functional groups are the hydroxyl (-OH) group, the aromatic ring, and the aliphatic C-H bonds of the methyl and tert-butyl substituents. Each of these groups produces characteristic absorption bands in the IR spectrum. Raman spectroscopy provides complementary information, particularly for non-polar bonds.

Expected Vibrational Frequencies for this compound: Note: Frequencies are based on typical ranges for the specified functional groups. Data for related compounds like 2,5-dimethylphenol (B165462) and 6-tert-butyl-2,4-dimethylphenol support these assignments. nist.govnist.govchemicalbook.com

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| O-H Stretch | Phenolic -OH | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (CH₃) | 2960 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1610 - 1580 & 1520 - 1470 | Medium to Strong |

| C-O Stretch | Phenolic C-O | 1260 - 1180 | Strong |

| O-H Bend | Phenolic -OH | 1410 - 1310 | Medium |

The presence of a broad band in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. The sharp peaks just below 3000 cm⁻¹ confirm the aliphatic nature of the alkyl substituents, while the C=C stretching bands confirm the aromatic core.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern. For this compound (C₁₂H₁₈O), the exact molecular weight is approximately 178.27 g/mol . nist.gov

In a typical electron ionization (EI) mass spectrum, the molecule will form a molecular ion (M⁺˙), which can then break apart into smaller, characteristic fragments.

Expected Mass Spectrometry Fragmentation Data for this compound: Note: Fragmentation patterns are predicted based on chemical principles and data from isomeric compounds like 6-tert-butyl-2,4-dimethylphenol. nist.govnist.gov

| m/z Value | Proposed Fragment | Significance |

| 178 | [C₁₂H₁₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 163 | [M - CH₃]⁺ | Loss of a methyl group |

| 121 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |

The most intense peak in the spectrum after the molecular ion is often the [M-15]⁺ peak at m/z 163, corresponding to the loss of a single methyl group to form a highly stable cation. The loss of the entire tert-butyl group (a loss of 57 mass units) to give a peak at m/z 121 is also a key diagnostic fragment. These fragmentation patterns help confirm both the molecular weight and the presence of the specific alkyl substituents.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating a target compound and determining its purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds without decomposition. Given its boiling point of 265°C, this compound is well-suited for GC analysis. stenutz.eu

In a typical GC analysis, the sample is vaporized and injected onto the head of a chromatographic column. Separation is achieved based on the differential partitioning of analytes between the stationary phase (the column coating) and the mobile phase (an inert gas). Compounds are identified by their retention time—the time it takes for a compound to travel through the column. For the analysis of substituted phenols, a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5), is often employed. aquaref.fr This technique can effectively separate this compound from other related phenols, isomers, and impurities that may be present from its synthesis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be sufficiently volatile or stable for GC. For alkylphenols, reversed-phase HPLC (RP-HPLC) is the most common method. nih.govsielc.com

In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.com Separation occurs based on the hydrophobic interactions between the analytes and the stationary phase; more non-polar compounds are retained longer on the column. A small amount of acid, such as formic or phosphoric acid, is often added to the mobile phase to ensure that the phenolic hydroxyl group remains protonated, which results in sharper, more symmetrical peaks. sielc.comsielc.com HPLC is invaluable for resolving complex mixtures of various alkylphenols, allowing for the quantification and purification of this compound. nih.govnih.gov

Application of Hyphenated Techniques in Reaction Monitoring and Product Identification

In the synthesis and analysis of specific organic molecules like this compound, hyphenated analytical techniques are indispensable tools. These methods combine a separation technique with a spectroscopic detection method, providing a powerful means for both qualitative and quantitative analysis of complex mixtures. nih.govsaspublishers.com The online coupling of separation and detection allows for the analysis of individual components of a reaction mixture as they are separated, making these techniques ideal for real-time reaction monitoring and definitive product identification. researchgate.netresearchgate.net

The most common hyphenated techniques employed in this context are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). saspublishers.comspringernature.com In a typical synthesis of this compound, which could involve the Friedel-Crafts alkylation of 2,5-dimethylphenol with a tert-butylating agent like isobutylene (B52900), these techniques would be crucial for tracking the reaction's progress and confirming the identity of the final product. wikipedia.org

Reaction Monitoring

During the synthesis, small aliquots of the reaction mixture can be withdrawn at regular intervals and analyzed. This allows chemists to monitor the consumption of reactants and the formation of products over time.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a preferred method for volatile and thermally stable compounds like alkylated phenols. diva-portal.org The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides mass information, aiding in identification. By comparing the peak areas of the reactants (e.g., 2,5-dimethylphenol) and the product (this compound) over time, a reaction profile can be constructed. This helps in determining the optimal reaction time and identifying the presence of any intermediate species. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or reaction mixtures that are not suitable for GC analysis, LC-MS is the technique of choice. nih.gov The liquid chromatograph separates components based on their affinity for the stationary and mobile phases. The eluent is then introduced into the mass spectrometer. LC-MS is highly selective and sensitive, allowing for the detection and quantification of compounds even at very low concentrations. saspublishers.comresearchgate.net

Product Identification

Once the reaction is complete, hyphenated techniques are used to confirm the structure of the desired product and to identify any byproducts. The separation power of chromatography ensures that even isomers, which are common in alkylation reactions, can be resolved before mass analysis.

For the specific identification of this compound, the mass spectrometer plays a key role. After separation by GC or LC, the compound is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound (C₁₂H₁₈O), the expected molecular weight is approximately 178.27 g/mol . nist.gov The mass spectrometer also fragments the molecule into smaller, characteristic ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, which can be compared against spectral libraries or the spectra of known standards for unambiguous identification. nih.gov

The table below illustrates a hypothetical set of GC-MS parameters that could be used for the analysis of a reaction mixture for the synthesis of this compound from 2,5-dimethylphenol.

Table 1: Illustrative GC-MS Parameters for Reaction Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm | Standard non-polar column for separation of alkylphenols. |

| Injector Temperature | 260 °C | Ensures rapid volatilization of the sample. |

| Injection Mode | Splitless | Maximizes the amount of sample reaching the column for trace analysis. |

| Carrier Gas | Helium at 1 mL/min | Inert gas to carry the sample through the column. |

| Oven Program | 50 °C (hold 2 min), then ramp at 10 °C/min to 300 °C (hold 5 min) | Temperature gradient to separate compounds with different boiling points. |

| Mass Spectrometer (MS) | ||

| Ion Source Temp. | 230 °C | Maintains analytes in the gas phase. |

| Quadrupole Temp. | 150 °C | Temperature of the mass analyzer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

| Acquisition Mode | Scan (m/z 40-400) | Detects all ions within this mass range to identify unknown byproducts. |

This table is illustrative and parameters would be optimized for the specific instrumentation and reaction. oiv.int

In a typical analysis using these parameters, one would expect to see the elution of the starting material, 2,5-dimethylphenol (MW: 122.16 g/mol ), at an earlier retention time, followed by the product, this compound (MW: 178.27 g/mol ), at a later retention time due to its higher molecular weight and boiling point. stenutz.eusigmaaldrich.com The mass spectrum of the product peak would be expected to show a molecular ion at m/z 178, along with characteristic fragment ions, such as a prominent peak at m/z 163, corresponding to the loss of a methyl group ([M-15]⁺).

The use of hyphenated techniques provides detailed research findings essential for understanding reaction mechanisms, optimizing process conditions, and ensuring the purity and identity of the final product in the synthesis of compounds like this compound.

Applications in Advanced Materials Science and Industrial Processes Research Focus

Polymer Stabilization against Oxidative Degradation

Polymers, both thermoplastics and elastomers, are susceptible to oxidative degradation when exposed to heat, oxygen, and mechanical stress during processing and end-use. This degradation leads to a loss of mechanical properties, discoloration, and ultimately, failure of the material. Hindered phenolic antioxidants like 4-tert-butyl-2,5-dimethylphenol are critical additives used to counteract these effects.

The primary role of this compound as an antioxidant is to interrupt the free-radical chain reactions that drive polymer degradation. The process of thermo-oxidative degradation is initiated by the formation of highly reactive free radicals (R•) on the polymer backbone. These radicals react rapidly with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, propagating the degradation cycle.

The antioxidant mechanism of this compound involves the donation of the hydrogen atom from its phenolic hydroxyl (-OH) group to the peroxy radical. This neutralizes the highly reactive peroxy radical, forming a hydroperoxide (ROOH) and a phenoxy radical.

The phenoxy radical derived from this compound is significantly less reactive than the initial peroxy radical. This is due to two key structural features:

Steric Hindrance: The bulky tert-butyl group and the adjacent methyl groups on the aromatic ring physically obstruct the radical center on the oxygen atom. This steric hindrance makes it difficult for the phenoxy radical to participate in further chain-propagating reactions.

Resonance Stabilization: The unpaired electron of the phenoxy radical can be delocalized across the aromatic ring, further increasing its stability.

This stabilized phenoxy radical can then terminate another peroxy radical, effectively ending the degradation chain.

The continuous cycle of oxidative degradation leads to irreversible changes in the polymer's molecular structure, such as chain scission (breaking of polymer chains) and cross-linking (formation of unwanted bonds between chains). These changes manifest as material aging, characterized by a loss of flexibility, increased stiffness, and ultimately, embrittlement.

By effectively scavenging free radicals, this compound and its isomers significantly slow down these degradation processes. This preserves the polymer's molecular weight and intended architecture, thereby maintaining its crucial mechanical properties like tensile strength, elongation at break, and impact resistance over a longer period. The prevention of embrittlement is a direct consequence of inhibiting the chain scission and excessive cross-linking that lead to a loss of polymer chain mobility.

The following table illustrates the impact of a related hindered phenolic antioxidant on the properties of a polymer blend, demonstrating the typical effects of such stabilizers.

| Antioxidant System | Tensile Strength Retention (%) | Elongation at Break Retention (%) |

| Unstabilized | 45 | 30 |

| Stabilized with Hindered Phenol (B47542) | 85 | 75 |

This is an illustrative data table based on typical performance of hindered phenolic antioxidants in polymer blends.

Ultraviolet Stabilization Mechanisms in Polymeric Systems

In addition to thermo-oxidative degradation, many polymers are susceptible to photodegradation initiated by exposure to ultraviolet (UV) radiation from sunlight. UV radiation can directly break chemical bonds in the polymer, generating free radicals and initiating a degradation cascade similar to that seen in thermo-oxidation.

While not primarily classified as a UV absorber, this compound contributes to UV stabilization through its radical scavenging activity. The free radicals generated by UV exposure are intercepted by the phenolic antioxidant in the same manner as those formed by thermal stress. By quenching these UV-induced radicals, it helps to prevent the subsequent degradative reactions that lead to color fading, surface cracking, and loss of mechanical integrity.

For comprehensive UV protection, hindered phenolic antioxidants are often used in conjunction with other types of UV stabilizers, such as UV absorbers (which convert UV radiation into harmless heat) and Hindered Amine Light Stabilizers (HALS), which are highly efficient, long-term radical scavengers.

Performance Enhancement in Fuel and Lubricant Formulations

The stability of hydrocarbon fuels and lubricants is critical for the efficient and reliable operation of engines and machinery. Oxidative degradation in these fluids can lead to the formation of undesirable products that impair performance.

Gasoline and other hydrocarbon fuels, particularly those containing unsaturated components, are prone to oxidation during storage and use. This oxidation process can lead to the formation of soluble and insoluble gums, which are high-molecular-weight, sticky substances. These gums can deposit in fuel lines, carburetors, and fuel injectors, leading to reduced fuel flow, poor engine performance, and increased emissions.

Antioxidants like this compound and its isomers are added to fuels to inhibit this oxidative process. They function as chain-breaking antioxidants, reacting with the initial peroxy radicals formed during the oxidation of fuel components. By neutralizing these radicals, they prevent the polymerization and condensation reactions that lead to gum formation. The effectiveness of these antioxidants is often measured by standardized tests that determine the induction period of the fuel, which is the time before rapid oxidation and gum formation begin. The presence of these antioxidants significantly extends this induction period. A related compound, 6-tert-butyl-2,4-dimethylphenol, is noted for its use in fuel and gasoline to prevent the formation of resinates. researchgate.net

Lubricating oils are subjected to extreme conditions, including high temperatures and exposure to oxygen, which accelerate their oxidative degradation. The oxidation of lubricating oil leads to an increase in viscosity, the formation of sludge and varnish, and the depletion of performance-enhancing additives. This can result in increased friction and wear, reduced engine efficiency, and eventual engine failure.

Hindered phenolic antioxidants, including this compound, are essential components in many lubricant formulations. nih.gov Their mechanism of action in lubricants is analogous to their role in polymers: they donate a hydrogen atom to neutralize peroxy radicals, thereby interrupting the oxidative chain reaction. The steric hindrance provided by the tert-butyl and methyl groups is particularly important at the high temperatures experienced in an engine, ensuring the stability of the resulting phenoxy radical and preventing it from initiating further detrimental reactions.

The hydrophobic nature of this compound ensures its solubility in non-polar environments like lubricating base oils. nih.gov By slowing the rate of oxidation, these antioxidants help to maintain the oil's viscosity, prevent the formation of harmful deposits, and extend the operational life of the lubricant, ensuring consistent performance under demanding conditions.

Role as Key Chemical Intermediates in Organic Synthesis

The sterically hindered phenolic compound, this compound, serves as a crucial building block in the intricate field of organic synthesis. Its unique structural arrangement, featuring a bulky tert-butyl group and two methyl groups on the aromatic ring, makes it a valuable precursor for creating more complex molecules with specific functionalities. This is particularly evident in the synthesis of specialized organophosphorus compounds, which are of significant interest in materials science and industrial applications.

The primary role of this compound as a chemical intermediate stems from the reactivity of its hydroxyl group. This functional group can readily undergo phosphorylation reactions, allowing for the incorporation of the bulky, substituted phenolic moiety into larger molecular structures. This process is fundamental to the synthesis of a variety of phosphite (B83602) and phosphonate-based compounds.

One of the most significant applications of this intermediate is in the production of high-performance antioxidants. researchgate.netgoogle.com The synthesis of these antioxidants often involves the reaction of hindered phenols, such as this compound, with phosphorus-containing reagents like phosphorus trichloride (B1173362) or various phosphites. researchgate.net The resulting organophosphorus compounds exhibit enhanced stability and are used to protect polymeric materials from degradation. researchgate.netgoogle.com

For instance, the synthesis of certain phosphite antioxidants involves the reaction of a hindered phenol with phosphorus trichloride. While specific examples detailing the use of this compound are not always explicitly documented in publicly available literature, the general synthetic routes for analogous compounds like 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butyl-4-methylphenol are well-established. google.com These reactions typically proceed via a nucleophilic attack of the phenolic oxygen on the phosphorus atom, leading to the formation of a phosphite ester.

The following table outlines a representative synthesis of a phosphite antioxidant using a structurally similar hindered phenol, illustrating the likely synthetic utility of this compound.

Table 1: Representative Synthesis of a Phosphite Antioxidant

| Reactants | Catalyst | Product | Reaction Conditions |

| 2,4-Di-tert-butylphenol, Phosphorus Trichloride | Tripropylamine | Tris(2,4-di-tert-butylphenyl) phosphite | Reaction in a solvent such as xylene, with heating and removal of hydrogen chloride byproduct. |

The resulting phosphite antioxidants, derived from intermediates like this compound, are crucial for enhancing the durability and lifespan of various polymers. The bulky tert-butyl and methyl groups on the phenolic ring provide steric hindrance, which contributes to the stability of the final antioxidant molecule.

Furthermore, research into the synthesis of novel organophosphorus compounds continues to explore the use of various substituted phenols as key intermediates. The reactivity of the hydroxyl group in this compound makes it a prime candidate for the development of new functional molecules for applications in advanced materials and industrial processes.

Environmental Fate and Transformation Research

Biodegradation Studies in Aqueous and Soil Environments

Biodegradation is a key process governing the fate of organic compounds in the environment. It involves the breakdown of substances by microorganisms, primarily bacteria and fungi.

In soil, the persistence of such compounds is influenced by factors like microbial population, temperature, and moisture. A study on the degradation of 4-tert-butylphenol (B1678320) in contaminated soil using Penicillium sp. CHY-2 demonstrated complete degradation within three weeks. researchgate.net The number of viable fungi in the soil increased from day 10 to day 21, which correlated with the decrease in the concentration of 4-tert-butylphenol. researchgate.net This suggests that under favorable conditions with appropriate microbial strains, degradation in soil can be relatively rapid.

The microbial degradation of phenolic compounds can proceed through different catabolic pathways. For dimethylphenols, bacteria have been shown to utilize various ring-cleavage pathways. nih.govresearchgate.net For example, Pseudomonas mendocina PC1 utilizes a meta-cleavage pathway for p-cresol (B1678582) degradation, and this pathway's key enzyme, catechol 2,3-dioxygenase, is also induced by dimethylphenols. nih.govresearchgate.net In contrast, Pseudomonas fluorescens strains employ an ortho-cleavage pathway for p-cresol, and the enzyme p-cresol methylhydroxylase is also induced by dimethylphenols. nih.govresearchgate.net

In the degradation of 3,4-dimethylphenol (B119073) by some bacterial strains, dead-end products such as 4-hydroxy-3-methylbenzoic acid and 4-hydroxy-2-methylbenzoic acid have been identified. nih.govresearchgate.net The accumulation of intermediate metabolites like 4-hydroxy-2-methylbenzaldehyde (B179408) can sometimes inhibit the degradation of other phenolic compounds present in a mixture. nih.govresearchgate.net

For 4-tert-butylphenol, a closely related compound, degradation by Sphingobium fuliginis strain TIK-1 involves initial hydroxylation to form 4-tert-butylcatechol (B165716). nih.gov This is then metabolized via a meta-cleavage pathway, ultimately leading to the formation of 3,3-dimethyl-2-butanone. nih.gov This pathway was confirmed by inhibition experiments using 3-fluorocatechol, a meta-cleavage inhibitor. nih.gov

A study on the degradation of 2,6-dimethylphenol (B121312) by Mycobacterium neoaurum B5-4 identified a metabolic pathway involving initial conversion to 2,6-dimethyl-hydroquinone and 2,6-dimethyl-3-hydroxy-hydroquinone through two hydroxylation steps. nih.gov The aromatic ring then undergoes ortho-cleavage to produce 2,4-dimethyl-3-hydroxymuconic acid, which is further transformed and enters the TCA cycle. nih.gov

Photochemical Degradation Processes in Environmental Media

Photochemical degradation, driven by light energy, is another significant pathway for the transformation of organic compounds in the environment, particularly in the atmosphere and surface waters.

Direct photolysis occurs when a chemical absorbs light and is directly transformed into other products. The rate of this process is dependent on the chemical's absorption spectrum and its quantum yield, which is the efficiency of the photochemical process.

For the related compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), a photolysis half-life of 20.815 hours has been reported. industrialchemicals.gov.au Another study observed 49.23% degradation of 2,4-DTBP after 24 hours of irradiation. industrialchemicals.gov.au In the case of 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), 71.31% degradation was observed after 24 hours of irradiation, with a reported photolysis half-life of 11.382 hours. industrialchemicals.gov.au Interestingly, this study also noted the transformation of 2,6-DTBP into 2,5-DTBP during photolysis. industrialchemicals.gov.au

A study on the aqueous photodegradation of 4-tert-butylphenol identified 4-tert-butylcatechol and a 4-tert-butylphenol dimer as products of direct photolysis. researchgate.netnih.gov The quantum yield for this process is a key parameter for modeling its environmental fate but was not explicitly provided in the search results.

Photosensitized degradation involves other substances in the environment, known as photosensitizers (e.g., humic acids), that absorb light and then transfer the energy to the target compound, leading to its degradation.

While specific studies on the photosensitized degradation of 4-tert-butyl-2,5-dimethylphenol were not found, research on the related compound 4-tert-butylphenol has shown the influence of water constituents on its photocatalytic degradation. For instance, the presence of humic acid can have a dual effect. At low concentrations (1 mg/L), it promoted the degradation of 4-t-BP, but at higher concentrations (5 mg/L and 10 mg/L), it had a negative effect. mdpi.com

Photocatalytic degradation utilizes a semiconductor catalyst (like titanium dioxide, TiO₂) that, upon absorbing light, generates highly reactive species such as hydroxyl radicals, which can effectively break down organic pollutants.

Several studies have investigated the photocatalytic degradation of 4-tert-butylphenol (4-t-BP), a close analog. Using a Ti₂O₃/TiO₂ catalyst under solar light, approximately 89.8% degradation of 4-t-BP was achieved after 150 minutes. mdpi.com The presence of certain ions can influence the degradation efficiency; carbonate and nitrate (B79036) ions inhibited the process, while chloride and bicarbonate ions enhanced it. mdpi.com

Another study using a Cu-Mo-TiO₂ catalyst demonstrated complete degradation of 4-t-BP within 60 minutes under UV (365 nm) irradiation and about 70% degradation in 150 minutes under solar light. nih.govsemanticscholar.org Without a catalyst, only 50% of 4-t-BP was photodegraded in 120 minutes under UV light. nih.govsemanticscholar.org

The use of Ag₂CO₃ as a photocatalyst under simulated solar light also proved effective, achieving complete degradation of 5 ppm 4-t-BP within 60 minutes at a catalyst dosage of 200 mg/L. mdpi.comresearchgate.netnu.edu.kz The degradation efficiency was influenced by the initial pollutant concentration and the presence of various anions. mdpi.comresearchgate.netnu.edu.kz

Persistence and Bioaccumulation Potential in Environmental Compartments

There is limited direct experimental data on the persistence of this compound in aquatic systems. However, data from structurally similar di-tert-butylphenols (DTBPs) indicate that these compounds may be persistent. Standard biodegradation tests on isomers like 2,4-DTBP and 2,6-DTBP have shown limited ultimate biodegradation, suggesting they may persist in aqueous environments industrialchemicals.gov.au.

For instance, a study following OECD Test Guideline 302C found that 2,4-DTBP exhibited negligible (0%) degradation over a 28-day period industrialchemicals.gov.au. Another test on the same compound also showed minimal degradation of 2% within 28 days industrialchemicals.gov.au. Similarly, studies on 2,6-DTBP reported degradation levels of only 1-5% over 28 days industrialchemicals.gov.au. This resistance to biodegradation has led to DTBPs being categorized as persistent industrialchemicals.gov.au. In contrast, 4-tert-butylphenol, which lacks the methyl groups, is considered to be biodegradable, with studies showing degradation of 58.5% to 63.5% in 28 days industrialchemicals.gov.au. The biodegradation of various dimethylphenol isomers has also been studied, indicating that the specific substitution pattern influences the degradation pathway and efficiency nih.gov.

Biodegradation of Di-tert-butylphenol Isomers in Water

| Compound | Test Guideline | Duration (days) | Result (% Degradation) | Reference |

|---|---|---|---|---|

| 2,4-di-tert-butylphenol (2,4-DTBP) | OECD TG 302C | 28 | 0% | industrialchemicals.gov.au |

| 2,4-di-tert-butylphenol (2,4-DTBP) | ISO Draft | 28 | 2% | industrialchemicals.gov.au |

| 2,6-di-tert-butylphenol (2,6-DTBP) | OECD TG 301B | 28 | 1-5% | industrialchemicals.gov.au |

The bioaccumulation potential of a chemical is its tendency to accumulate in organisms. This is often assessed using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

No experimental BCF data were located for this compound. However, data for related di-tert-butylphenol (DTBP) isomers are available. The measured octanol-water partition coefficients (log KOW) for these compounds are above the typical screening threshold for bioaccumulation potential (log KOW ≥ 4.2) industrialchemicals.gov.au. Despite this, experimentally derived BCF values in fish are below the regulatory threshold for bioaccumulation (typically BCF ≥ 2000) industrialchemicals.gov.au. For 2,4-DTBP, a BCF of 436 L/kg was reported in carp (B13450389) (Cyprinus carpio), and for 2,6-DTBP, a BCF of 660 L/kg was reported in golden orfe (Leuciscus idus melanotus) industrialchemicals.gov.au. For the closely related 2,5-di-tert-butylphenol (B187667), a calculated BCF value is 846.5 L/kg industrialchemicals.gov.au. Based on these findings, DTBPs are not categorized as bioaccumulative industrialchemicals.gov.au. In comparison, 4-tert-butylphenol, a less substituted analogue, shows a low potential to bioconcentrate, with reported BCF values ranging from 20 to 120 L/kg industrialchemicals.gov.au.

Bioaccumulation Potential of Di-tert-butylphenol Isomers

| Compound | log KOW | BCF (L/kg) | Species | Reference |

|---|---|---|---|---|

| 2,4-di-tert-butylphenol (2,4-DTBP) | 4.8 (measured) | 436 (measured) | Cyprinus carpio (carp) | industrialchemicals.gov.au |

| 2,6-di-tert-butylphenol (2,6-DTBP) | 4.5 (measured) | 660 (measured) | Leuciscus idus melanotus (golden orfe) | industrialchemicals.gov.au |

| 2,5-di-tert-butylphenol (2,5-DTBP) | 5.3 (calculated) | 846.5 (calculated) | N/A | industrialchemicals.gov.au |

| 4-tert-butylphenol | 3.3 (measured) | 20-48 (measured) | Cyprinus carpio (carp) | industrialchemicals.gov.au |

Abiotic Transformation Pathways (e.g., Hydrolysis, Oxidation)

Abiotic transformation processes are non-biological chemical reactions that can degrade a compound in the environment. For substituted phenols like this compound, the most relevant pathways are hydrolysis and oxidation.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Phenolic compounds are generally stable against hydrolysis under environmentally relevant pH conditions because they lack functional groups that are susceptible to this reaction. Research on the structurally related compound 4-tert-butylphenol confirmed that it is stable in water at pH levels of 4, 7, and 9 industrialchemicals.gov.au. Given the structural similarity and the absence of hydrolysable functional groups, this compound is also expected to be stable to hydrolysis in aquatic environments industrialchemicals.gov.au.

Oxidation

Oxidation, particularly through reactions with hydroxyl radicals (•OH) and ozone, is a primary abiotic degradation pathway for substituted phenols in water and the atmosphere researchgate.net. Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading various alkylphenols researchgate.netresearchgate.net.

The reactivity of the phenol (B47542) ring towards oxidation is influenced by the attached substituent groups. Electron-donating groups, such as the alkyl groups (-CH₃, -C(CH₃)₃) present on this compound, can increase the electron density of the aromatic ring, potentially enhancing the rate of electrophilic attack by radicals like •OH mdpi.com. The degradation of substituted phenols by hydroxyl radicals typically follows first-order kinetics researchgate.netmdpi.com. The main oxidation pathways involve electrophilic attack by hydroxyl radicals, leading to the formation of hydroxylated aromatic byproducts and potential cleavage of the aromatic ring researchgate.net. In the atmosphere, photolytic degradation via reaction with hydroxyl radicals is expected to be rapid. For example, the calculated atmospheric half-life for 4-tert-butylphenol is only 3.2 hours industrialchemicals.gov.au.

Computational Chemistry and Structure Activity Relationship Studies

Quantum-Chemical Calculations for Electronic Structure and Reactivity

Quantum-chemical calculations are fundamental in elucidating the electronic characteristics that dictate the reactivity of 4-tert-butyl-2,5-dimethylphenol. These methods model the molecule at the subatomic level, offering precise data on its stability, electron distribution, and propensity to engage in chemical reactions, particularly those related to its antioxidant function.

Density Functional Theory (DFT) is a robust computational tool for investigating molecular properties. For phenolic compounds, DFT calculations are crucial for predicting antioxidant activity by determining parameters related to the hydrogen atom transfer (HAT) mechanism, the primary pathway for radical scavenging.

Key molecular properties for this compound, often calculated using DFT methods like B3LYP with a 6-311G basis set, include the energy of the Highest Occupied Molecular Orbital (E-HOMO), Ionization Potential (IP), and the Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl (O-H) group. A higher E-HOMO value suggests a greater ability to donate electrons. nih.gov The BDE is a critical descriptor of antioxidant efficacy, as a lower value indicates that the hydrogen atom can be more easily abstracted by a free radical. The electron-donating alkyl (tert-butyl and methyl) groups on the phenol (B47542) ring stabilize the resulting phenoxyl radical through hyperconjugation and inductive effects, thereby lowering the O-H BDE and enhancing its antioxidant power.

Table 1: Calculated Molecular Properties of Phenolic Antioxidants

| Property | Description | Relevance to Antioxidant Activity |

|---|---|---|

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a better electron-donating ability. nih.gov |

| BDE | Bond Dissociation Enthalpy of the O-H bond | Lower values facilitate easier hydrogen atom donation to radicals. |

| IP | Ionization Potential | The energy required to remove an electron, related to electron donation capacity. |

This table is generated based on principles described in the cited research. Specific values for this compound require dedicated computational studies.

To fully understand the antioxidant mechanism, computational analysis of the reaction between this compound and a free radical (e.g., a peroxyl radical) is performed. This involves locating the transition state structure for the hydrogen atom transfer and calculating the activation energy. A lower activation energy barrier signifies a faster reaction rate, meaning the antioxidant can more efficiently neutralize harmful radicals.

These calculations confirm that the HAT process is thermodynamically favorable and kinetically rapid for hindered phenols like this compound. The stability of the phenoxyl radical formed after hydrogen donation is a key factor, and the substitution pattern of this compound is well-suited to provide this stability.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics details the electronic level, molecular dynamics (MD) simulations provide insight into the behavior of molecules over time in a condensed-phase environment, such as within a lipid membrane or in solution. nih.govnih.gov For an antioxidant like this compound, which is often used in lipophilic systems like polymers and oils, MD simulations can reveal crucial information about its intermolecular interactions. mdpi.com

Simulations can model how the molecule partitions and orients itself within a lipid bilayer, a key aspect of protecting cells from lipid peroxidation. nih.gov The phenolic -OH group's orientation towards the membrane surface or core influences its ability to intercept radicals. These simulations track hydrogen bonding, van der Waals forces, and hydrophobic interactions between the antioxidant and its surroundings, providing a dynamic picture of its protective role in a realistic biological or industrial context. nih.govmdpi.com

In Silico Prediction of Chemical Properties and Transformations

In silico, or computer-based, tools can rapidly predict a wide range of physicochemical properties and potential transformations. For this compound, these methods can estimate its octanol-water partition coefficient (logP), a measure of lipophilicity. A high logP value indicates greater solubility in fats, oils, and non-polar environments, which aligns with its application as an antioxidant in such materials.

Furthermore, predictive models can forecast potential metabolic or degradation pathways. For instance, in a biological context, these tools can identify likely sites of enzymatic action, such as oxidation by cytochrome P450 enzymes. The primary predicted transformation is the formation of the phenoxyl radical, which can subsequently dimerize or react with other molecules. researchgate.net These predictions are invaluable for assessing the compound's environmental fate and persistence.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Behavior and Degradation

QSAR modeling establishes a statistical link between the chemical structure of a compound and its activity, such as antioxidant efficacy or degradation rate. nih.govmdpi.com This is achieved by correlating quantitative structural descriptors with experimentally measured activities. nih.govresearchgate.net

For phenolic antioxidants, QSAR models have successfully correlated structural descriptors with their radical-scavenging ability. nih.govresearchgate.netnih.gov The efficacy of this compound can be modeled using a combination of descriptors.

Electronic Descriptors: These include E-HOMO, BDE, and IP, as calculated by quantum methods. A strong correlation exists between these electronic parameters and antioxidant activity. nih.govnih.gov

Topological and Constitutional Descriptors: Properties like molecular weight, the number of hydroxyl groups, and molecular complexity also play a role. researchgate.netnih.gov

Hydrophobic Descriptors: The logP value is used to account for the compound's ability to act in different phases (aqueous vs. lipid).

A typical QSAR model for a series of phenols would demonstrate that electron-donating substituents, which lower the O-H BDE and raise the E-HOMO, significantly enhance antioxidant power. nih.gov The specific placement of the tert-butyl and methyl groups on this compound provides an optimal combination of electronic enhancement and steric hindrance around the hydroxyl group, which contributes to its high efficacy and stability. These models can be used to predict the antioxidant potential of new compounds, guiding the rational design of more effective stabilizers. nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 17696-37-6 | C₁₂H₁₈O |

| 2,4-Di-tert-butylphenol (B135424) | 96-76-4 | C₁₄H₂₂O |

| 2,5-Dimethylphenol (B165462) | 95-87-4 | C₈H₁₀O |

| 4-tert-butylphenol (B1678320) | 98-54-4 | C₁₀H₁₄O |

| 6-tert-butyl-2,4-dimethylphenol | 1879-09-0 | C₁₂H₁₈O |

| Methanol | 67-56-1 | CH₄O |

| n-hexane | 110-54-3 | C₆H₁₄ |

Predictive Models for Environmental Fate Parameters

Computational chemistry and Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the environmental fate of chemical compounds, providing valuable data for risk assessment, especially for substances with limited experimental information. ecetoc.org These models utilize the molecular structure of a substance to estimate key environmental parameters. For alkylated phenols, such as this compound and its analogues, these predictions are crucial for understanding their distribution and persistence in various environmental compartments.

Due to a lack of specific model predictions for this compound, data for structurally similar compounds, particularly other di-tert-butylphenols (DTBPs), are used as surrogates. An evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) assumes that the environmental fate and effects of 2,5-di-tert-butylphenol (B187667) (2,5-DTBP) are similar to those of 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP). industrialchemicals.gov.au

Predictive models, such as the EPI (Estimation Programs Interface) Suite from the US Environmental Protection Agency (EPA), are commonly used to estimate these parameters. industrialchemicals.gov.au A standard multimedia partitioning (fugacity) model (Level III) predicts that upon release to water, DTBPs will predominantly remain in the water compartment (around 64.7%) and partition to sediment (around 34.5%), with minor distribution to air and soil. industrialchemicals.gov.au

The following tables present predicted environmental fate parameters for analogues of this compound, primarily based on calculations for DTBPs.

Table 1: Predicted Physicochemical Properties and Environmental Partitioning

This table outlines the predicted values for key physicochemical properties that govern the environmental transport and partitioning of di-tert-butylphenol analogues. The octanol-water partition coefficient (Log KOW) indicates the potential for bioaccumulation, while the soil organic carbon-water (B12546825) partitioning coefficient (KOC) suggests the mobility in soil.

| Parameter | 2,4-Di-tert-butylphenol (Analogue) | 2,5-Di-tert-butylphenol (Analogue) | 2,6-Di-tert-butylphenol (Analogue) | Reference |

| Log KOW | 4.8 | 5.3 | 4.5 | industrialchemicals.gov.au |

| KOC (L/kg) | 9,010 | 9,010 | 4,493 | industrialchemicals.gov.au |

Data is based on calculations and measured values for analogue compounds as reported in the AICIS evaluation statement. The KOC for 2,6-DTBP is a measured value, while the others are calculated.

Table 2: Predicted Environmental Degradation

This table summarizes the predicted degradation potential of di-tert-butylphenol analogues in the environment. These predictions indicate that while primary degradation can be rapid, complete mineralization may be limited, potentially leading to the formation of persistent degradants.

| Degradation Pathway | Finding for Analogue Compounds | Reference |

| Photolysis | Rapid primary degradation in water and air. The photolysis half-life for 2,4-DTBP was reported as 20.815 hours. | industrialchemicals.gov.au |

| Biodegradation | Limited ultimate biodegradation in standard studies. May form persistent degradants in aqueous environments. | industrialchemicals.gov.au |

It is important to note that while these predictive models and the data from analogue compounds provide a strong indication of the likely environmental behavior of this compound, they are estimations. Valid measured data for the specific compound, when available, should always take precedence over QSAR predictions. ecetoc.org

Future Research Directions and Emerging Areas

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of alkylated phenols often involves liquid acid catalysts that are corrosive, difficult to separate from the reaction mixture, and generate significant waste. Future research is keenly focused on developing greener, more sustainable synthetic routes for 4-tert-butyl-2,5-dimethylphenol. A primary area of exploration is the use of solid acid catalysts.

Heterogeneous catalysts such as zeolites, clays, and sulfonic acid-functionalized resins are being investigated to replace conventional catalysts. chemicalbook.comgoogle.com These solid acids offer several advantages, including ease of separation, reusability, and reduced environmental impact. For instance, studies on the tert-butylation of phenol (B47542) have shown that solid acid catalysts can achieve high conversion rates and selectivity under optimized conditions. google.com Research is ongoing to tailor the pore size and acidity of these catalysts to maximize the yield of this compound specifically.

Another promising green chemistry approach is the use of supercritical carbon dioxide (scCO₂) as a reaction medium. epa.gov Supercritical CO₂ is a non-toxic, non-flammable, and inexpensive solvent that can be easily separated from the product by simple depressurization. Research in this area aims to optimize reaction conditions, such as pressure and temperature, to enhance the solubility of reactants and the catalytic activity for the synthesis of alkylated phenols.

Exploration of Novel Synergistic Antioxidant Systems

The antioxidant efficacy of this compound can be significantly enhanced when used in combination with other antioxidants, a phenomenon known as synergism. Future research is dedicated to identifying and understanding novel synergistic systems to improve the performance of antioxidant formulations in various applications, from lubricants to food preservation.

Furthermore, research is exploring the synergistic effects between different types of phenolic compounds. mdpi.com The antioxidant properties of kombucha, for example, are attributed to the synergistic effect of phenolic derivatives produced during fermentation. mdpi.com Understanding the underlying chemical mechanisms of these synergistic interactions will enable the rational design of highly effective antioxidant packages for specific applications.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

A deeper understanding of the reaction kinetics and mechanisms involved in the synthesis and antioxidant action of this compound is crucial for process optimization and the development of more effective formulations. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are at the forefront of this research.

In-situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the mechanism of phenol alkylation on solid acid catalysts. acs.org It provides detailed information about the reaction intermediates and the interaction of reactants with the catalyst surface. acs.org Similarly, Fourier-transform infrared (FTIR) and mass spectrometry are being employed to study the adsorption and reaction of phenol and alkylating agents on catalyst surfaces, offering insights into the reaction pathways. rsc.org

Kinetic studies using techniques like kinetic potentiometry are also being developed to determine the thermodynamic and kinetic parameters of the reactions of antioxidants with free radicals. mdpi.com These methods allow for the classification of antioxidants as "fast" or "slow" and provide a more nuanced understanding of their reactivity. mdpi.com The application of these advanced spectroscopic and kinetic methods will facilitate the rational design of catalysts and antioxidant systems with improved performance.

Bioinspired Design of Alkylated Phenol Analogues

Nature provides a vast library of highly effective antioxidant molecules that can serve as inspiration for the design of novel synthetic antioxidants. Researchers are increasingly turning to bio-inspired design to develop new alkylated phenol analogues with enhanced activity, improved safety profiles, and tailored physical properties.

A significant area of focus is the development of novel antioxidants based on the structures of natural polyphenols like flavonoids and resveratrol. researchgate.netmdpi.com These bio-inspired compounds often feature multiple hydroxyl groups and are designed to have superior radical scavenging capabilities. mdpi.com For example, research into the design of lipophilic, radical-scavenging antioxidants has led to the development of compounds like 2,3-dihydro-5-hydroxy-2,2-dipentyl-4,6-di-tert-butylbenzofuran (BO-653), which shows promise as an inhibitor of LDL oxidation. nih.gov

The synthesis of antioxidant polymers inspired by natural compounds is another emerging field. For instance, the oxidative polymerization of caffeic acid methyl ester, a bio-inspired phenolic compound, has been shown to produce a polymer with significant stabilizing effects on polyethylene. researchgate.net These bio-inspired approaches hold the potential to create a new generation of highly effective and potentially more sustainable antioxidants.

Integration of Multi-Disciplinary Approaches in Environmental Research

As the use of this compound and other alkylated phenols continues, a comprehensive understanding of their environmental fate and potential ecological impact is essential. Future research in this area will require the integration of multiple disciplines, including environmental chemistry, toxicology, and microbiology, to conduct thorough risk assessments.

Studies on the environmental fate of alkylphenols have shown that they can be found in various environmental compartments, including wastewater, sediments, and even in the air. nih.gov Research is ongoing to better understand their persistence, bioaccumulation potential, and toxicity to aquatic organisms. service.gov.uk The degradation of these compounds, particularly through microbial action, is a key area of investigation. researchgate.net

A crucial aspect of future environmental research is the development and application of integrated risk assessment models. ekb.eg These models combine data on environmental concentrations with toxicological data to estimate the potential risk to both human health and ecosystems. epa.govfrontiersin.org By adopting a multi-disciplinary approach, researchers can provide the scientific basis for regulations and best practices to ensure the safe and sustainable use of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-tert-butyl-2,5-dimethylphenol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves alkylation of phenol derivatives. For tert-butyl groups, Friedel-Crafts alkylation using tert-butyl halides or alcohols with Lewis acids (e.g., AlCl₃) is common. Steric hindrance from the tert-butyl group necessitates careful temperature control (80–120°C) and solvent selection (e.g., dichloromethane or toluene). Yields can vary from 50–70% depending on stoichiometry and catalyst activity .

- Key Variables :